3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
Description
3-{1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a heterocyclic compound featuring a benzodiazol core linked to a naphthalene moiety via a methyl group and a propanol side chain. The hydroxyl group on the propanol chain enhances hydrophilicity, while the naphthalene and benzodiazol groups contribute to π-π stacking interactions, which may influence binding to biological targets.
Properties
IUPAC Name |
3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-14-6-13-21-22-19-11-3-4-12-20(19)23(21)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-5,7-12,24H,6,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKUCZMIXIZRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative. This is followed by the alkylation of the benzimidazole with a naphthalen-1-ylmethyl halide under basic conditions to form the intermediate product. The final step involves the reduction of the intermediate to introduce the propanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propanoic acid.
Reduction: Formation of 3-{1-[(naphthalen-1-yl)methyl]-1,3-dihydrobenzodiazol-2-yl}propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic rings allow it to engage in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be contextualized by comparing it to analogs with related scaffolds. Key differences in heterocyclic cores, substituents, and biological activities are highlighted below.
Structural Analogues and Functional Groups
Pharmacological and Physicochemical Comparisons
Hydrophilicity/Solubility: The target compound’s hydroxyl group improves solubility relative to non-polar analogs like 22 (methoxynaphthalene-pyrazole) but may be less hydrophilic than [18F]HX4, which has a fluoro-triazole-nitroimidazole system enhancing aqueous compatibility . The imidazolylindol-propanol’s antifungal activity suggests that polar groups (e.g., -OH) are critical for membrane penetration in pathogens.
In contrast, 1b’s pyridine-pyrimidine system may target ATP-binding sites in kinases .
The target compound’s benzodiazol core could confer stability against oxidative metabolism.
Biological Target Specificity :
- 1b ’s pyrimidine-pyridine scaffold mimics imatinib’s pharmacophore, suggesting kinase inhibition . The target compound’s benzodiazol core may instead interact with heme-containing enzymes or nucleic acids.
Biological Activity
The compound 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its potential biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A benzodiazole core, known for its pharmacological properties.
- A naphthalenemethyl substituent that may enhance lipophilicity and biological interactions.
Research indicates that compounds with similar structures to this compound often interact with various biological targets, including:
- Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
- Receptors : Binding to specific receptors can influence cell signaling pathways related to growth and apoptosis.
Biological Activities
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit tumor cell growth through modulation of signaling pathways. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of related compounds:
- Antitumor Activity : A study on benzodiazole derivatives demonstrated significant antitumor effects in xenograft models, suggesting that structural modifications can enhance efficacy against cancer cells .
- Antimicrobial Properties : Research indicated that similar naphthalene-substituted benzodiazoles showed promising antimicrobial activity against resistant bacterial strains .
- Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind to target proteins involved in cancer progression, indicating a potential pathway for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
